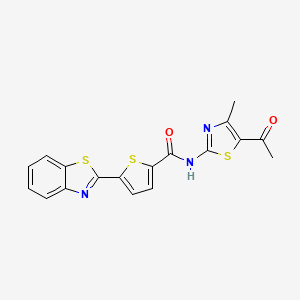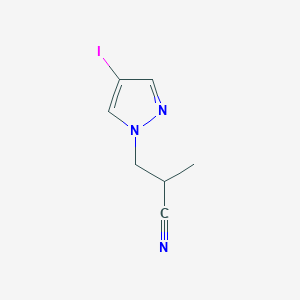
3-(4-Iodopyrazolyl)-2-methylpropanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Iodopyrazolyl)-2-methylpropanenitrile , also known by its chemical formula C₃H₃IN₂ , belongs to the class of organic compounds called aryl iodides . These compounds contain the acyl iodide functional group. The molecular structure of this compound consists of a pyrazole ring with an iodine atom attached at the 4-position. It is a synthetic molecule with potential applications in various fields .
Synthesis Analysis
The synthesis of This compound involves the introduction of an iodine atom onto a pyrazole scaffold. Specific synthetic routes may vary, but one common method is the iodination of pyrazole using iodine or iodine-containing reagents. Further functionalization of the resulting 4-iodopyrazole with a cyano group at the 2-position yields the desired compound .
Molecular Structure Analysis
The compound’s molecular formula, C₃H₃IN₂ , indicates its composition. The pyrazole ring forms the core structure, with the iodine substituent at the 4-position and the cyano group at the 2-position. The 3-methylpropanenitrile moiety extends from the pyrazole ring. The 3D structure reveals the spatial arrangement of atoms, influencing its chemical properties and interactions .
Chemical Reactions Analysis
This compound can participate in various chemical reactions. Examples include nucleophilic substitutions, palladium-catalyzed cross-coupling reactions, and cyclizations. Researchers have explored its reactivity in the context of medicinal chemistry and material science. Understanding its reactivity aids in designing derivatives with specific properties .
Physical And Chemical Properties Analysis
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(4-iodopyrazol-1-yl)-2-methylpropanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8IN3/c1-6(2-9)4-11-5-7(8)3-10-11/h3,5-6H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIMTURWHXAZDOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=C(C=N1)I)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


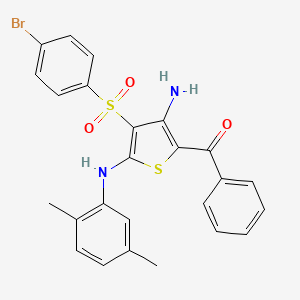
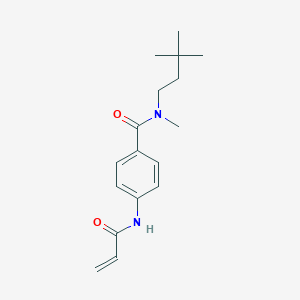
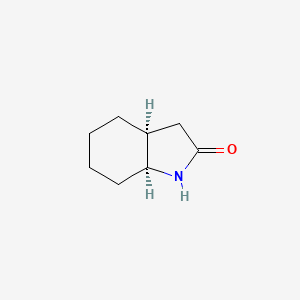
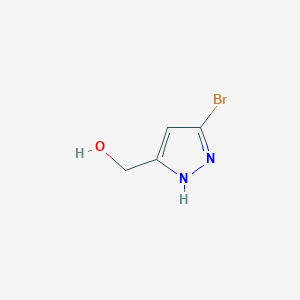
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-isobutyloxalamide](/img/structure/B2605705.png)


![4-((4-fluorophenyl)sulfonyl)-N-(naphtho[1,2-d]thiazol-2-yl)butanamide](/img/structure/B2605712.png)
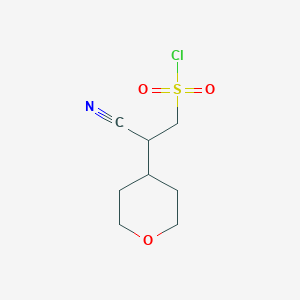
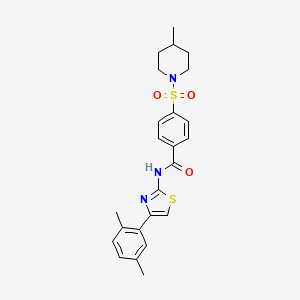
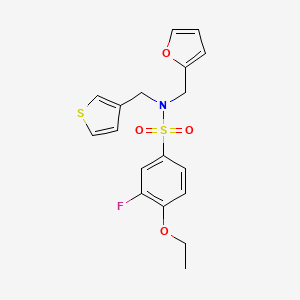
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2605717.png)
